molecular formula C10H20N2O3 B8276923 tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

Cat. No. B8276923
M. Wt: 216.28 g/mol
InChI Key: FOBVQYVABFGEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(oxan-3-ylamino)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-5-4-6-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)

InChI Key

FOBVQYVABFGEAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCCOC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydro-2H-pyran-3(4H)-one (100 mg, 1.00 mmol), tert-butyl carbazate (145 mg, 1.10 mmol, 1.1 equiv) and acetic acid (0.280 mL, 4.99 mmol, 5 equiv) were combined in 1,2-dichloroethane (3 mL), stirred at ambient temperature for 10 minutes and treated with sodium triacetoxyborohydride (296 mg, 1.34 mmol, 1.4 equiv). After stirring for 1 hour, the mixture was poured into water and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo to provide the titled compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Quantity
296 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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